2,4-Difluoro-3-hydroxybenzaldehyde
Overview
Description
2,4-Difluoro-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4F2O2. It is a derivative of benzaldehyde, where two fluorine atoms are substituted at the 2nd and 4th positions, and a hydroxyl group is present at the 3rd position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
The primary targets of 2,4-Difluoro-3-hydroxybenzaldehyde are the components of the fungal antioxidation system . This compound is particularly effective against strains of Aspergillus and Penicillium, which are causative agents of human invasive aspergillosis and/or are mycotoxigenic .
Mode of Action
This compound disrupts cellular antioxidation systems . It functions as a redox-active compound, destabilizing cellular redox homeostasis and inhibiting microbial growth . The compound’s antifungal activity increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
The compound affects the mitochondrial respiratory chain (MRC) in fungi . By disrupting the antioxidation system, it interferes with the normal functioning of superoxide dismutases and glutathione reductase, among other components . This disruption leads to an imbalance in the redox state of the cell, inhibiting fungal growth .
Result of Action
The result of the action of this compound is the effective inhibition of fungal growth . By disrupting the antioxidation system, it creates a hostile environment for fungal cells, leading to their death .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions such as free radical bromination and nucleophilic substitution .
Cellular Effects
Similar compounds have been shown to disrupt cellular antioxidation systems, suggesting that 2,4-Difluoro-3-hydroxybenzaldehyde may have similar effects .
Molecular Mechanism
It is known that the compound can participate in reactions such as free radical bromination and nucleophilic substitution . These reactions suggest that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde typically involves the nucleophilic substitution reaction of a suitable precursor with difluorochloromethane in the presence of a catalyst such as tetrabutylammonium bromide. The reaction is carried out in an organic solvent like isopropanol, DMF, or 1,4-dioxane at temperatures ranging from 60°C to 120°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace fluorine atoms in the presence of catalysts.
Major Products:
Oxidation: Formation of 2,4-difluoro-3-hydroxybenzoic acid.
Reduction: Formation of 2,4-difluoro-3-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2,4-Difluoro-3-hydroxybenzaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 2,6-Difluoro-3-hydroxybenzaldehyde
- 4-Difluoromethoxy-3-hydroxybenzaldehyde
- 3,5-Difluoro-4-hydroxybenzaldehyde
Comparison: 2,4-Difluoro-3-hydroxybenzaldehyde is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which confer distinct chemical properties and reactivity. Compared to its analogs, it exhibits different reactivity patterns and stability, making it suitable for specific applications in organic synthesis and pharmaceuticals .
Properties
IUPAC Name |
2,4-difluoro-3-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEDPHKYSOYQOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344019 | |
Record name | 2,4-Difluoro-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192927-69-8 | |
Record name | 2,4-Difluoro-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluoro-3-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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